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Quantitative Data Comparison at a Glance

The table below summarizes the key experimental data for Indirubin-5-sulfonate and Caffeine, highlighting

their different inhibitory strengths and binding characteristics.

Feature Indirubin-5-sulfonate Caffeine

Primary Target(s) Glycogen Phosphorylase (GP),
Cyclin-dependent kinase 2

(CDK2) [1] [2]

Notum, Glycogen Phosphorylase (GP)
[3]

Inhibition Constant (Kᵢ)
for GP

13.8 µM (for GPb) [1] Information missing from search results

Half-Maximal Inhibitory
Concentration (IC₅₀)

35 nM (for CDK2) [1] 19 µM (for Notum) [3]

Dissociation Constant
(Kd)

Information missing from search

results

85 µM (for Notum) [3]

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s587368?utm_src=pdf-body
https://www.smolecule.com/products/s587368?utm_src=pdf-interest
https://www.smolecule.com/products/s587368?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15153119/
https://go.drugbank.com/drugs/DB02519
https://www.nature.com/articles/s42003-020-01286-5
https://pubmed.ncbi.nlm.nih.gov/15153119/
https://pubmed.ncbi.nlm.nih.gov/15153119/
https://www.nature.com/articles/s42003-020-01286-5
https://www.nature.com/articles/s42003-020-01286-5
https://www.smolecule.com/products/s587368?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Feature Indirubin-5-sulfonate Caffeine

Binding Site on
Glycogen
Phosphorylase

Purine inhibitor site [1] Purine inhibitor site [1]

Key Binding Residues
(for GP)

Intercalates between Phe285
and Tyr613 [1]

Binds at the same site; exact

interaction with specific residues not
detailed in search results [1]

Synergistic Effects Acts synergistically with glucose
[1]

Information missing from search results

Detailed Binding Mode Analysis

While both compounds can bind to the purine inhibitor site of Glycogen Phosphorylase, their molecular

interactions and primary targets differ significantly.

Indirubin-5-sulfonate: This molecule is a multi-target inhibitor. Its high affinity for CDK2 (IC₅₀ = 35

nM) is attributed to more extensive interactions within the kinase's active site [1]. When binding to
Glycogen Phosphorylase, it inserts itself between the aromatic rings of residues Phe285 and Tyr613,

a classic "intercalation" binding mode [1].
Caffeine: The search results confirm caffeine binds to the same purine inhibitor site on Glycogen

Phosphorylase as indirubin-5-sulfonate and other inhibitors like flavopiridol [1]. However, a more
recent and detailed structural analysis shows its binding to another enzyme, Notum. High-resolution

crystal structures reveal that caffeine binds at the center of Notum's catalytic pocket, directly
overlapping the position where the natural substrate (palmitoleic lipid) would bind [3]. Its binding

induces a conformational change in the enzyme's mobile lid domain [3].

The following diagram illustrates the key differences in their binding modes based on the available structural

data.
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Binding Mode Comparison

Indirubin-5-sulfonate Caffeine

Primary Target: Glycogen Phosphorylase b

Binding Site: Purine Inhibitor Site

Key Interaction:
Intercalates between
Phe285 and Tyr613

Primary Target: Notum

Binding Site: Catalytic Pocket

Key Interaction:
Overlaps natural substrate
(competitive inhibition)

Click to download full resolution via product page

Experimental Protocols Cited

The comparative data is derived from established structural and biophysical methods. Here are the core

methodologies referenced in the search results:

Crystallography: The crystal structure of the Glycogen Phosphorylase b/Indirubin-5-sulfonate
complex was determined at 2.3 Å resolution (PDB ID: 1UZU), allowing precise visualization of its
binding mode [1] [4]. Similarly, the Notum/Caffeine complex structure was solved at 1.53 Å resolution

[3].
Kinetic Analysis: Inhibition constants (Kᵢ) for Indirubin-5-sulfonate were determined through

enzymatic kinetic studies [1]. For Caffeine, an IC₅₀ value against Notum was measured using an
OPTS enzyme assay, a common method for lipase activity [3].

Biophysical Binding assays: The interaction between Caffeine and Notum was directly confirmed
and quantified using Surface Plasmon Resonance (SPR), which yielded a dissociation constant (Kd)
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[3]. Thermal Shift Assays were also used to demonstrate stabilization of Notum by Caffeine [3].

Key Takeaways for Researchers

Potency vs. Broad Activity: Indirubin-5-sulfonate is a highly potent, selective inhibitor for specific
kinases like CDK2, while Caffeine is a weaker, more promiscuous binder with activity across different

enzyme families [1] [3].
Strategic Design: The structural data shows that even binding to the same site (as in Glycogen

Phosphorylase) does not guarantee an identical mechanism. The specific interactions, such as
indirubin's intercalation, can be exploited to design more potent and selective inhibitors [1].

Target Selection is Crucial: The "binding mode" is meaningless without specifying the target protein.
As the data shows, Caffeine's binding to Notum is fundamentally different from its binding to

Glycogen Phosphorylase [1] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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